2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide
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Overview
Description
2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of multiple fluorine atoms and a piperazine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperazine ring. Common synthetic routes may involve the use of fluorinated benzene derivatives and piperazine as starting materials. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluorinated derivatives with different functional groups.
Scientific Research Applications
2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide has garnered attention in various scientific research fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Another fluorinated compound with similar structural features.
4-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group.
Uniqueness
2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide stands out due to its specific arrangement of fluorine atoms and the combination of a piperazine ring with a benzenecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O/c24-16-4-8-18(9-5-16)28-12-14-29(15-13-28)19-10-6-17(7-11-19)27-23(30)22-20(25)2-1-3-21(22)26/h1-11H,12-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKDRKCZNGCYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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